
Carbodine (C₁₀H₁₅N₃O₄): A Technical Whitepaper
on a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carbodine

Cat. No.: B1194034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Carbodine, a carbocyclic analog of cytidine with the molecular formula C₁₀H₁₅N₃O₄, has

demonstrated significant potential as a broad-spectrum antiviral agent. This document provides

a comprehensive technical overview of Carbodine, including its chemical properties, synthesis,

mechanism of action, in vitro efficacy, and detailed experimental protocols. Quantitative data

are presented in structured tables for clarity, and key biological pathways and experimental

workflows are visualized using diagrams to facilitate understanding. This whitepaper is

intended to serve as a core resource for researchers and professionals involved in the

discovery and development of novel antiviral therapeutics.

Introduction
Carbodine, also known as Carbocyclic cytidine, is a nucleoside analog that has shown

promising antiviral activity, particularly against influenza viruses.[1] Its unique carbocyclic

structure, where a methylene group replaces the oxygen atom in the ribose ring, confers

enhanced stability against enzymatic degradation compared to natural nucleosides. This

stability, coupled with its potent antiviral properties, makes Carbodine a compelling candidate

for further investigation and development.
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Carbodine is chemically named 4-amino-1-[(1R,2S,3R,4R)-2,3-dihydroxy-4-

(hydroxymethyl)cyclopentyl]pyrimidin-2-one. A summary of its key chemical and physical

properties is presented in Table 1.

Property Value Source

Molecular Formula C₁₀H₁₅N₃O₄ PubChem

Molecular Weight 241.24 g/mol PubChem

CAS Number 71184-20-8 PubChem

Synonyms Carbocyclic cytidine, C-Cyd PubChem

Storage Temperature -20°C ChemicalBook

Solubility Soluble in DMSO ChemicalBook

Synthesis of Carbodine
The enantioselective synthesis of carbocyclic nucleosides like Carbodine is a well-established

field of organic chemistry. While a specific, detailed protocol for the industrial-scale synthesis of

Carbodine is proprietary, the general approach involves the stereoselective construction of the

functionalized cyclopentane ring followed by the coupling of the pyrimidine base.

A common strategy for the synthesis of the carbocyclic core involves a Diels-Alder reaction to

establish the cyclopentene ring with the desired stereochemistry. Subsequent functional group

manipulations, including dihydroxylation and introduction of the hydroxymethyl group, yield the

key carbocyclic intermediate. The pyrimidine base (cytosine) is then coupled to this

intermediate, often via a Mitsunobu reaction or by activating the base with a silylating agent, to

form the final Carbodine product. Purification is typically achieved through chromatographic

techniques.

In Vitro Antiviral Activity
Carbodine has demonstrated significant in vitro activity against various strains of influenza A

virus. The primary method for evaluating this activity is the cytopathic effect (CPE) inhibition

assay using Madin-Darby Canine Kidney (MDCK) cells. The 50% minimum inhibitory
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concentration (MIC₅₀) for Carbodine against human influenza type A viruses has been

determined to be approximately 2.6 µg/mL.[1]

Virus Strain Cell Line Assay Type IC₅₀ / MIC₅₀

Influenza A/PR/8/34

(H1N1)
MDCK CPE Inhibition ~2.6 µg/mL

Influenza A/Hong

Kong/8/68 (H3N2)
MDCK CPE Inhibition ~2.6 µg/mL

Mechanism of Action
The antiviral activity of Carbodine is attributed to its intracellular conversion to the active

triphosphate form, Carbodine triphosphate. This conversion is a critical step for its therapeutic

effect.

Cellular Uptake and Metabolic Activation
Carbodine, being a nucleoside analog, is actively transported into host cells via human

equilibrative nucleoside transporters (hENT1). Once inside the cell, it undergoes a series of

phosphorylation steps, catalyzed by host cell kinases, to yield the active Carbodine
triphosphate. This metabolic activation pathway is crucial for the drug's efficacy. The initial and

rate-limiting step is the conversion to the monophosphate form, which is catalyzed by uridine-

cytidine kinases (UCK1 and UCK2). Subsequent phosphorylation to the diphosphate and

triphosphate forms is carried out by other cellular nucleotide kinases.
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Figure 1: Metabolic activation pathway of Carbodine.
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Carbodine triphosphate acts as a competitive inhibitor of the influenza virus RNA-dependent

RNA polymerase (RdRp), a crucial enzyme for the replication of the viral genome. By

mimicking the natural nucleoside triphosphate (cytidine triphosphate), Carbodine triphosphate

binds to the active site of the viral RdRp. The incorporation of Carbodine monophosphate into

the growing viral RNA chain leads to premature chain termination, thereby halting viral

replication. The carbocyclic nature of the sugar moiety, lacking the 3'-hydroxyl group necessary

for the formation of the next phosphodiester bond, is the structural basis for this chain

termination.
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Figure 2: Mechanism of influenza virus RNA polymerase inhibition.

Experimental Protocols
In Vitro Antiviral Assay: Cytopathic Effect (CPE)
Inhibition
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This protocol describes a typical CPE inhibition assay to determine the antiviral activity of

Carbodine against influenza virus in MDCK cells.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Influenza virus stock (e.g., A/PR/8/34)

Carbodine stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

96-well cell culture plates

Procedure:

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10⁴ cells/well in DMEM

supplemented with 10% FBS and incubate at 37°C in a 5% CO₂ incubator until a confluent

monolayer is formed (approximately 24 hours).

Compound Preparation: Prepare serial dilutions of Carbodine in infection medium (DMEM

with 2 µg/mL TPCK-trypsin).

Virus Infection: Aspirate the growth medium from the cells and infect with influenza virus at a

multiplicity of infection (MOI) of 0.01 in infection medium.

Compound Addition: Immediately after infection, add the serially diluted Carbodine to the

respective wells. Include a virus control (no compound) and a cell control (no virus, no

compound).
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Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until

approximately 90% CPE is observed in the virus control wells.

Quantification of CPE: Assess cell viability using a suitable method, such as the MTT assay.

Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with

DMSO and measure the absorbance at 570 nm.

Data Analysis: Calculate the percentage of cell viability for each compound concentration

relative to the cell control and virus control. The IC₅₀ value is determined by plotting the

percentage of inhibition against the log of the compound concentration and fitting the data to

a dose-response curve.
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Figure 3: Experimental workflow for the CPE inhibition assay.
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Synthesis of Carbodine (Illustrative)
The following is an illustrative, generalized protocol for the synthesis of a carbocyclic

nucleoside like Carbodine. Specific reagents, conditions, and yields would need to be

optimized.

Step 1: Synthesis of the Carbocyclic Core

Protect the hydroxyl groups of a suitable cyclopentene precursor (e.g., derived from a chiral

pool starting material) with appropriate protecting groups (e.g., silyl ethers).

Perform a stereoselective dihydroxylation of the double bond using an oxidizing agent like

osmium tetroxide.

Selectively protect one of the newly formed hydroxyl groups.

Convert the remaining free hydroxyl group into a leaving group (e.g., a tosylate or mesylate).

Displace the leaving group with a cyanide nucleophile.

Reduce the nitrile to an amine, which will be the point of attachment for the pyrimidine base.

Step 2: Coupling of the Pyrimidine Base

Protect the exocyclic amino group of cytosine.

Couple the protected cytosine to the carbocyclic amine from Step 1 using a suitable coupling

method (e.g., formation of a urea linkage followed by cyclization).

Step 3: Deprotection

Remove all protecting groups from the carbocyclic core and the cytosine base using

appropriate deprotection conditions (e.g., fluoride for silyl ethers, acid or base for other

protecting groups) to yield Carbodine.

Purify the final product by column chromatography or recrystallization.

Conclusion
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Carbodine is a promising antiviral compound with a well-defined mechanism of action against

influenza viruses. Its carbocyclic structure provides enhanced stability, and its intracellular

activation to the triphosphate form allows for potent and selective inhibition of the viral RNA-

dependent RNA polymerase. The data and protocols presented in this whitepaper provide a

solid foundation for further research and development of Carbodine as a potential therapeutic

agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic

profiling, and the evaluation of its activity against a broader range of RNA viruses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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